molecular formula C15H22N2O6 B1208106 Solusprin CAS No. 37933-78-1

Solusprin

Cat. No. B1208106
CAS RN: 37933-78-1
M. Wt: 326.34 g/mol
InChI Key: JJBCTCGUOQYZHK-ZSCHJXSPSA-N
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Description

Supramolecular chemistry focuses on the design, synthesis, and characterization of molecules that form higher-order structures through non-covalent interactions. This field provides fundamental insights into the molecular assembly and is crucial for developing novel materials and understanding biological processes.

Synthesis Analysis

The synthesis of complex molecular systems often employs "click" chemistry approaches, as demonstrated in the synthesis of nonspherical, polyhedral oligomeric silsesquioxane (POSS)-based molecular Janus particles. This method efficiently installs versatile functionalities on POSS cages, demonstrating a model system for understanding self-assembly and hierarchical structure formation (Li et al., 2011).

Molecular Structure Analysis

Molecular structure analysis in supramolecular chemistry often involves understanding how molecules self-organize into ordered structures. The study of Keggin-based supramolecular architectures illustrates how pH controls the topological structures of these complexes, highlighting the importance of environmental factors in molecular assembly (Zheng et al., 2005).

Chemical Reactions and Properties

Chemical reactions in supramolecular systems can be tailored to achieve controlled assembly of nanostructures, as shown in a study where a condensation reaction between 1,2-aminothiol and 2-cyanobenzothiazole was controlled in vitro and in living cells. This research underscores the potential for designing reactions that occur under specific conditions, paving the way for targeted molecular assembly (Liang et al., 2010).

Physical Properties Analysis

The physical properties of supramolecular systems, such as solvation dynamics, play a critical role in their function and stability. Studies have shown that water molecules confined in a supramolecular assembly control reactivity and dynamics in a unique way, significantly impacting the system's physical properties (Bhattacharyya, 2003).

Chemical Properties Analysis

The chemical properties of supramolecular structures can be profoundly influenced by their assembly and interaction with the environment. For instance, the development of cucurbiturils (CBn) has highlighted their ability to form stable complexes with various guests, demonstrating the potential of supramolecular containers in sensing and drug delivery applications (Assaf & Nau, 2015).

Scientific Research Applications

The SOLVD Studies

  • Background and Objectives : The SOLVD (Studies of Left Ventricular Dysfunction) program focused on evaluating the effects of enalapril in patients with left ventricular (LV) dysfunction. It included trials for patients with overt congestive heart failure (CHF) and without overt CHF, alongside sub-studies examining various intermediate outcomes such as LV function, hemodynamics, hormones, and quality of life (Yusuf, 1990).

  • Long-term Effects and Morbidity : A study conducted 15 years after the SOLVD trial highlighted the impact of early versus delayed enalapril treatment in patients with left ventricular systolic dysfunction, focusing on morbidity and mortality (Ahn et al., 2006).

  • Structural and Functional Changes : Another SOLVD substudy revealed that enalapril therapy significantly improved LV structure and function in patients with LV dysfunction, suggesting its effectiveness in inhibiting LV remodeling (Greenberg et al., 1995).

Additional Research Applications

  • Antipsychotic Drug Comparisons : Research on the atypical antipsychotic amisulpride, comparing its isomers and effects with other drugs, provided insights into its discriminative stimulus properties. Such studies contribute to a better understanding of antipsychotic drug mechanisms (Donahue et al., 2017).

  • Amisulpride in Schizophrenia Management : A review of amisulpride (Solian) usage in schizophrenia management discussed its dopamine receptor binding properties and compared its efficacy and tolerability with other antipsychotics (McKeage & Plosker, 2004).

  • Heart Failure Prevention and Treatment : The SOLVD prevention trial highlighted the use of enalapril in patients with asymptomatic left ventricular dysfunction, demonstrating its efficacy in reducing the development and hospitalization due to heart failure (Pitt, 1993).

  • Heart Failure Management : An overview of the SOLVD trial's role in heart failure management, emphasizing the importance of the trial in establishing treatment guidelines (Leier, 2004).

  • Photovoice in Indigenous Research : An evaluation of Photovoice, a community-based participatory research method, was used in partnership with a First Nation in Western Canada. This study highlights the method's effectiveness in addressing cultural preferences and balancing power dynamics in research (Castleden & Garvin, 2008).

  • Enalapril in Heart Failure Trials : The SOLVD Treatment Trial's economic analysis examined the cost-effectiveness of enalapril therapy in patients with symptomatic heart failure, providing insights into the long-term financial implications of this treatment approach (Glick et al., 1995).

Mechanism of Action

Target of Action

Solusprin, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins , which are key players in inflammation, pain, and fever .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby disrupting the metabolism of arachidonic acid, a precursor of prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, effectively reducing inflammation, pain, and fever . Additionally, this compound suppresses the synthesis of thromboxane A2 in platelets, reducing platelet aggregation and thrombus formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

When administered orally, this compound is rapidly absorbed mainly from the proximal small intestine and to a lesser extent from the stomach . The presence of food in the stomach significantly affects the absorption of this compound . It is metabolized in the liver by hydrolysis, forming salicylic acid, which is then conjugated with glycine or other compounds .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation, pain, and fever due to decreased prostaglandin production . It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation . At higher doses, this compound can inhibit the synthesis of prothrombin in the liver and increase the prothrombin time .

Safety and Hazards

Solusprin is contra-indicated in patients with peptic ulcer, haemophilia, or intolerance (hypersensitivity) to aspirin, severe renal impairment, and patients receiving oral anti-coagulant therapy . It should not be used continuously for more than 10 days without consulting a doctor .

properties

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958944
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37933-78-1
Record name L-Lysine acetylsalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37933-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsalicylic acid lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine o-acetoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Both provided abstracts [, ] focus on the clinical study of Solusprin (lysine acetylsalicylate) in the context of treating rheumatic diseases. They do not delve into the detailed chemical properties, mechanisms, or other aspects you listed.

A: Unfortunately, no. The abstracts [, ] mention "clinical study" but do not provide any results or conclusions about this compound's effectiveness in treating rheumatic diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.